Cas no 885-77-8 (4,4'-Dimethylbenzhydrol)

4,4'-Dimethylbenzhydrol is a versatile organic compound known for its stability and purity. Its symmetrical structure enhances its performance in various applications, including synthesis of pharmaceuticals and fine chemicals. Its high purity ensures reliable results in chemical reactions, making it a preferred choice in research and industrial settings.
4,4'-Dimethylbenzhydrol structure
4,4'-Dimethylbenzhydrol structure
商品名:4,4'-Dimethylbenzhydrol
CAS番号:885-77-8
MF:C15H16O
メガワット:212.286944389343
MDL:MFCD00017216
CID:83179
PubChem ID:354335389

4,4'-Dimethylbenzhydrol 化学的及び物理的性質

名前と識別子

    • 4,4'-Dimethylbenzhydrol
    • Bis(p-tolyl) carbinol~4,4-Dimethyldiphenylmethanol
    • bis(4-methylphenyl)methanol
    • 4,4'-Dimethyldiphenylmethanol
    • Di-p-tolylmethanol
    • Di-p-tolylcarbinol
    • NSC 129834
    • XA 100
    • RGYZQSCFKFDECZ-UHFFFAOYSA-N
    • Benzenemethanol, 4-methyl-.alpha.-(4-methylphenyl)-
    • Benzhydrol, 4,4'-dimethyl-
    • dip-tolylmethanol
    • Di(p-tolyl)methanol
    • NSC129834
    • Bis(p-tolyl) carbinol
    • 4,4'-ditolyl carbinol
    • Di-(4-tolyl)-methanol
    • Benzhydrol,4'-dimethyl-
    • 4,4'-dimethyl benzhydrol
    • 4,4'- dimethylbenzhydrol
    • bis(4-methylphenyl)carbinol
    • [bis(4-methylphenyl)]methanol
    • Bis(4-methylphenyl)metha
    • 4-Methyl-α-(4-methylphenyl)benzenemethanol (ACI)
    • Benzhydrol, 4,4′-dimethyl- (6CI, 7CI, 8CI)
    • 4,4′-Dimethylbenzhydrol
    • Bis(4-tolyl)methanol
    • 4,4-dimethylbenzhydrol
    • 4,4''-Dimethylbenzhydrol
    • DB-057084
    • MFCD00017216
    • D5460
    • NSC-129834
    • BS-23189
    • Bis(4-methylphenyl)methanol #
    • diphenylcarbinol, 4,4'-dimethyl-
    • DTXSID60299377
    • SCHEMBL96180
    • D90395
    • AC-13530
    • Benzenemethanol, 4-methyl-alpha-(4-methylphenyl)-
    • 885-77-8
    • AKOS003584069
    • CS-0206282
    • DTXCID10250514
    • MDL: MFCD00017216
    • インチ: 1S/C15H16O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3
    • InChIKey: RGYZQSCFKFDECZ-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1
    • BRN: 1874128

計算された属性

  • せいみつぶんしりょう: 212.12000
  • どういたいしつりょう: 212.12
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.063±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 69.0 to 73.0 deg-C
  • ふってん: 352.7°C at 760 mmHg
  • フラッシュポイント: 149.2°C
  • 屈折率: 1.583
  • ようかいど: 極微溶性(0.3 g/l)(25ºC)、
  • すいようせい: Insoluble in water.
  • PSA: 20.23000
  • LogP: 3.38510
  • ようかいせい: 未確定
  • 最大波長(λmax): 472(H2SO4 aq.)(lit.)

4,4'-Dimethylbenzhydrol セキュリティ情報

  • セキュリティの説明: S22-S24/25
  • 危険レベル:IRRITANT

4,4'-Dimethylbenzhydrol 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902909090

    概要:

    2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

4,4'-Dimethylbenzhydrol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D477088-50mg
4,4'-Dimethylbenzhydrol
885-77-8
50mg
$ 65.00 2022-06-05
TRC
D477088-10mg
4,4'-Dimethylbenzhydrol
885-77-8
10mg
$ 50.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5460-5g
4,4'-Dimethylbenzhydrol
885-77-8 98.0%(GC)
5g
¥990.0 2022-06-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05904-5g
4,4'-Dimethylbenzhydrol, 98%
885-77-8 98%
5g
¥3924.00 2023-02-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D821325-1g
4,4'-Dimethylbenzhydrol
885-77-8 ≥98%
1g
349.20 2021-05-17
Fluorochem
018608-5g
4,4'-Dimethylbenzhydrol
885-77-8 = 98% (GC)
5g
£128.00 2022-03-01
abcr
AB172115-1 g
4,4'-Dimethylbenzhydrol, 98%; .
885-77-8 98%
1g
€72.60 2023-05-07
abcr
AB172115-1g
4,4'-Dimethylbenzhydrol, 98%; .
885-77-8 98%
1g
€74.90 2024-06-10
1PlusChem
1P003KWN-100g
4,4-Dimethylbenzhydrol
885-77-8 98%(GC)
100g
$997.00 2024-04-20
Ambeed
A239660-25g
Di-p-tolylmethanol
885-77-8 98%
25g
$541.0 2024-04-16

4,4'-Dimethylbenzhydrol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, rt
リファレンス
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; Hosseini, A.; Tajbakhsh, M.; Mohannazadeh, F., Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Methyl 2-methoxycarbonyl-3-phenylpropionate derivatives: a new type of angiotensin converting enzyme inhibitors
Cai, Xiao-Hua; Xie, Bing; Guo, Hui, Letters in Organic Chemistry, 2006, 3(6), 492-494

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Tetramethyldisilazane Catalysts: 2502157-81-3 Solvents: Benzene ;  rt; 20 h, rt
1.2 Reagents: Diethyl ether ;  rt
リファレンス
Trivalent Rare-Earth Metal Amide Complexes as Catalysts for the Hydrosilylation of Benzophenone Derivatives with HN(SiHMe2)2 by Amine-Exchange Reaction
Shinohara, Koichi; Tsurugi, Hayato ; Anwander, Reiner; Mashima, Kazushi, Chemistry - A European Journal, 2020, 26(62), 14130-14136

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Borate(1-), tetraethoxy-, sodium (1:1) ,  (OC-6-21)-Bis[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]dihydroiron Solvents: Toluene ;  1 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  16 h, rt
リファレンス
Iron Dihydride Complex as the Pre-catalyst for Efficient Hydrosilylation of Aldehydes and Ketones Under Visible Light Activation
Castro, Luis C. Misal; Bezier, David; Sortais, Jean-Baptiste; Darcel, Christophe, Advanced Synthesis & Catalysis, 2011, 353(8), 1279-1284

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, reflux
リファレンス
Preparation of Thietane Derivatives through Domino Photochemical Norrish-Type-II/thia-Paterno-Buchi Reactions
Lapuh, Maria I.; Cormier, Gabriel; Chergui, Slimane; Aitken, David J. ; Boddaert, Thomas, Organic Letters, 2022, 24(45), 8375-8380

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Methylphenylsilane Catalysts: 2640871-89-0 Solvents: Toluene ;  18 h, 60 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane ,  Tetrahydrofuran
リファレンス
Homoleptic Cobalt(II) Phenoxyimine Complexes for Hydrosilylation of Aldehydes and Ketones without Base Activation of Cobalt(II)
Matsubara, Kouki ; Mitsuyama, Tomoaki; Shin, Sayaka; Hori, Momoko; Ishikawa, Ryuta ; et al, Organometallics, 2021, 40(9), 1379-1387

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  [1,1′-Biphenyl]-3-sulfonic acid, 2′-(dicyclohexylphosphino)-2,6-dimethoxy-, sodi… Solvents: Water ;  2 h, 80 °C
リファレンス
The rhodium-catalyzed 1,2-addition of arylboronic acids to aldehydes and ketones with sulfonated S-Phos
White, James R.; Price, Gareth J.; Plucinski, Pawel K.; Frost, Christopher G., Tetrahedron Letters, 2009, 50(52), 7365-7368

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: 2138478-93-8 Solvents: Isopropanol ;  10 min, 40 °C
1.2 40 °C → 80 °C; 2 h, 80 °C
リファレンス
Aryl appended neutral and cationic half-sandwich ruthenium(II)-NHC complexes: synthesis, characterisation and catalytic applications
Viji, Mambattakkara; Tyagi, Nidhi; Naithani, Neeraj; Ramaiah, Danaboyina, New Journal of Chemistry, 2017, 41(21), 12736-12745

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, -78 °C
1.3 Reagents: Water
リファレンス
N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides
Padmanaban, Mohan; Biju, Akkattu T.; Glorius, Frank, Organic Letters, 2011, 13(1), 98-101

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Borate(1-), tetrakis[3,5-bis(trifluoromethyl)phenyl]-, hydrogen, compd. with 1,1… ,  (SP-4-1)-[2-(Dicyclohexylphosphino-κP)-N-[2-(dicyclohexylphosphino-κP)ethyl]etha… Solvents: Tetrahydrofuran ;  45 h, 1 atm, 60 °C
リファレンス
Mild and homogeneous cobalt-catalyzed hydrogenation of C:C, C:O, and C:N bonds
Zhang, Guoqi; Scott, Brian L.; Hanson, Susan K., Angewandte Chemie, 2012, 51(48), 12102-12106

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium borohydride
リファレンス
Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake
Pavia, Michael R.; Lobbestael, Sandra J.; Nugiel, David; Mayhugh, Daniel R.; Gregor, Vlad E.; et al, Journal of Medicinal Chemistry, 1992, 35(22), 4238-48

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
リファレンス
Ethylene dications substituted with electron-donating groups
Ohwada, Tomohiko; Shudo, Koichi, Journal of Organic Chemistry, 1989, 54(22), 5227-37

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Pinacolborane Catalysts: Sodium hydride Solvents: Tetrahydrofuran ;  25 - 27 °C; 30 min, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 - 27 °C
リファレンス
Catalytic hydroboration of aldehydes and ketones with sodium hydride: Application to chemoselective reduction of aldehydes over ketones
Shin, Won Kyu; Kim, Hanbi; Jaladi, Ashok Kumar; An, Duk Keun, Tetrahedron, 2018, 74(43), 6310-6315

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Acetonitrile ;  2 h, rt
リファレンス
Vanadium-catalyzed atmospheric oxidation of benzyl alcohols using water as solvent
Kodama, Shintaro; Hashidate, Suguru; Nomoto, Akihiro; Yano, Shigenobu; Ueshima, Michio; et al, Chemistry Letters, 2011, 40(5), 495-497

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  Tris(2,4-di-tert-butylphenyl) phosphite Solvents: 1,4-Dioxane ;  30 min, 110 °C; 110 °C → rt
1.2 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  6 - 10 h, 60 °C
1.3 Reagents: Water
リファレンス
[Ir(COD)Cl]2/tris(2,4-di-t-butylphenyl)phosphite-catalyzed addition reactions of arylboronic acids with aldehydes
Liao, Yuan-Xi; Dong, Jie; Hu, Qiao-Sheng, Tetrahedron Letters, 2018, 59(16), 1548-1550

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Bis[2-[[bis[2,4-bis(1,1-dimethylethyl)phenoxy]phosphino-κP]oxy]-3,5-bis(1,1-dime… Solvents: Toluene ;  2 h, 90 - 100 °C
リファレンス
Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation
Liao, Yuan-Xi; Hu, Qiao-Sheng, Journal of Organic Chemistry, 2010, 75(20), 6986-6989

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide ;  48 h, 30 °C
1.2 Reagents: Water
リファレンス
Light-induced reduction of aryl ketones and aldehydes via Meerwein-Ponndorf-Verley-type reaction with isopropanol under mild reaction conditions
Zhu, Yiwei; Wu, Zhimin; Guo, Hengchang, Sustainable Chemistry and Pharmacy, 2023, 36,

4,4'-Dimethylbenzhydrol Raw materials

4,4'-Dimethylbenzhydrol Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:885-77-8)4,4'-Dimethylbenzhydrol
A842713
清らかである:99%
はかる:25g
価格 ($):487.0